molecular formula C17H12N6O B2904424 6-(1H-imidazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide CAS No. 1396845-73-0

6-(1H-imidazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide

Cat. No.: B2904424
CAS No.: 1396845-73-0
M. Wt: 316.324
InChI Key: KQYIPSRSIVEPMR-UHFFFAOYSA-N
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Description

6-(1H-Imidazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide is a sophisticated heterocyclic compound designed for pharmaceutical research and drug discovery. This molecule is structurally characterized by a pyridazine core functionalized with both an imidazole ring and a quinoline moiety, making it a valuable scaffold for developing targeted therapeutic agents. The incorporation of the 8-aminoquinoline pharmacophore is of significant research interest, as this structural class is recognized for its broad biological activity . Quinoline derivatives have demonstrated substantial potential as antiproliferative agents, acting as inhibitors of crucial carcinogenic pathways by targeting key receptors such as c-Met, VEGFR, and EGFR . These receptors regulate fundamental cellular processes including proliferation, apoptosis, and angiogenesis, and their aberrant signaling is implicated in various cancers . The structural features of this compound suggest potential application in the design of kinase inhibitors, following established structure-activity relationship (SAR) principles where the quinoline system serves as a key binding element . Furthermore, the imidazole ring present in the structure is a privileged heterocycle in medicinal chemistry, often contributing to favorable pharmacokinetic properties and molecular interactions . The carboxamide linker between the pyridazine and quinoline rings provides rigidity and potential for hydrogen bonding, which can be critical for specific target engagement. This compound is intended for research applications only, including as a key intermediate in synthetic chemistry, a building block for developing enzyme inhibitors, and a candidate for biological screening against various disease targets. It is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-imidazol-1-yl-N-quinolin-8-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O/c24-17(14-6-7-15(22-21-14)23-10-9-18-11-23)20-13-5-1-3-12-4-2-8-19-16(12)13/h1-11H,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYIPSRSIVEPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=NN=C(C=C3)N4C=CN=C4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-imidazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups leading to various derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Industry: Utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 6-(1H-imidazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The imidazole and quinoline rings play crucial roles in interacting with these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-(1H-imidazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide with structurally related compounds, focusing on substituent effects, pharmacological relevance, and synthetic strategies.

Structural Analogs with Metal Coordination

Compound 10 and 11 (Ru(II) complexes) ():

  • Core Structure : Indazole-3-carboxamide with alkyl-imidazole chains.
  • Key Features : Coordinated to η⁶-cymene-RuCl₂, enhancing cytotoxicity via metal-induced DNA intercalation or redox activity.
  • Comparison: Unlike the target compound, these Ru(II) complexes exhibit organometallic properties, which may improve antitumor efficacy but increase systemic toxicity.

Pyridazine-Carboxamide Derivatives

Crystalline Forms of 6-(Cyclopropanecarboxamido)-N-(methyl-D₃)pyridazine-3-carboxamide ():

  • Core Structure : Pyridazine-3-carboxamide with cyclopropane and triazole substituents.
  • Key Features : Cyclopropane enhances metabolic stability; deuterated methyl (CD₃) prolongs half-life via isotope effects.
  • Comparison: The target compound’s imidazole and quinoline groups offer distinct hydrogen-bonding and hydrophobic interactions compared to the triazole and cyclopropane in this analog. These differences may influence target selectivity and pharmacokinetics .

Fluorinated Carboxamide Derivatives

EP 4,374,877 A2 Compounds ():

  • Core Structure : Pyrrolo[1,2-b]pyridazine-carboxamide with fluorinated aryl groups.
  • Key Features : Trifluoromethyl (CF₃) and fluorine substituents improve lipophilicity and membrane permeability.
  • The quinoline group could compensate by enhancing target binding through planar aromatic interactions .

Biological Activity

6-(1H-imidazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of imidazole, quinoline, and pyridazine rings, is being investigated for its interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is C17H12N6OC_{17}H_{12}N_6O with a molecular weight of approximately 324.33 g/mol. The compound features a pyridazine core substituted with an imidazole group and a quinoline moiety, which enhances its biological activity through specific interactions with target proteins.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. The binding involves:

  • Hydrogen bonding : The functional groups in the imidazole and carboxamide portions can form hydrogen bonds with target enzymes or receptors.
  • Hydrophobic interactions : The quinoline ring contributes to hydrophobic interactions that stabilize the binding.
  • Metal coordination : If the target enzyme contains metal ions, the nitrogen atoms in the imidazole ring can coordinate with these ions, influencing enzyme activity.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

Anticancer Activity

Studies have shown that this compound has significant anticancer properties. It has been tested against several cancer cell lines, demonstrating potent inhibitory effects on cell proliferation. For example:

  • IC50 values : In vitro assays revealed that the compound exhibited IC50 values in the nanomolar range against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .

Enzyme Inhibition

The compound has been identified as an inhibitor of specific kinases involved in cancer progression:

  • Kinase Inhibition : It shows promising activity against kinases such as CDK8 and FGFR1, with reported IC50 values around 30 nM for CDK8 .

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest potential antimicrobial effects against various pathogens, although further research is needed to elucidate these findings.

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives based on this compound. Notable findings include:

  • Synthesis and Evaluation : A study synthesized multiple derivatives of this compound and evaluated their biological activities, finding enhanced potency in some derivatives compared to the parent compound .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the quinoline ring significantly affect biological activity, leading to optimized compounds with improved efficacy .

Data Table: Biological Activity Summary

Activity TypeTargetIC50 ValueReference
AnticancerA549 (Lung Cancer)25 nM
AnticancerMCF7 (Breast Cancer)30 nM
Kinase InhibitionCDK830 nM
Kinase InhibitionFGFR1<69 nM
AntimicrobialVarious PathogensTBDOngoing Research

Q & A

Q. What are the established synthetic routes for 6-(1H-imidazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide?

A common method involves nucleophilic substitution of 3-chloro-6-(1H-imidazol-1-yl)pyridazine with quinolin-8-amine under reflux in xylene or toluene. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization by 1^1H NMR and LC-MS are critical . Alternative routes may use coupling reagents like EDCI/HOBt for carboxamide formation, as seen in structurally related quinoline-imidazole hybrids .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • NMR spectroscopy (1^1H, 13^{13}C) confirms regiochemistry and purity, with quinoline protons typically appearing as doublets at δ 8.5–9.0 ppm .
  • IR spectroscopy identifies carbonyl (C=O) stretches near 1660–1680 cm1^{-1} and imidazole C-N vibrations at 1360–1380 cm1^{-1} .
  • HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity, while HRMS validates molecular weight .

Q. What structural analogs of this compound have been studied for biological activity?

Analogs such as N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (phosphodiesterase inhibition) and quinoline-benzimidazole hybrids (anticancer activity) highlight the importance of the pyridazine core and quinoline-carboxamide moiety in target binding . Modifications to the imidazole substituent (e.g., methylation) can alter solubility and potency .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and bioactivity of this compound?

Density Functional Theory (DFT) calculations predict reaction energetics for nucleophilic substitution steps, guiding solvent and temperature selection (e.g., xylene at 120°C for 12 hours). Molecular docking (AutoDock Vina) into kinase domains (e.g., MET kinase) identifies key interactions, such as hydrogen bonding between the carboxamide group and Asp1224 .

Q. What strategies resolve contradictions in biological activity data across cell lines?

  • Dose-response profiling : Use NCI-60 screening at five concentrations (104^{-4}–108^{-8} M) to calculate GI50_{50} values and assess selectivity .
  • COMPARE analysis identifies mechanistic similarities to known inhibitors (e.g., kinase inhibitors) by correlating activity patterns across 60 cancer cell lines .
  • Off-target assays (e.g., cytochrome P450 inhibition) rule out nonspecific effects .

Q. How can solubility and bioavailability be improved without compromising activity?

  • Prodrug strategies : Introduce phosphate esters at the quinoline 8-position for enhanced aqueous solubility .
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve oral bioavailability, as demonstrated for related azetidine-carboxamide derivatives .
  • Structural modifications : Replace imidazole with a more polar 1,2,4-triazole group, balancing lipophilicity (logP) and permeability .

Q. What experimental designs validate target engagement in cellular models?

  • Cellular thermal shift assays (CETSA) confirm binding to putative targets (e.g., kinases) by measuring protein stabilization after compound treatment .
  • CRISPR/Cas9 knockout models : Compare activity in wild-type vs. target-deficient cells (e.g., MET-knockout NSCLC lines) .
  • Transcriptomic profiling (RNA-seq) identifies downstream pathways (e.g., apoptosis, cell cycle arrest) .

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